molecular formula C19H18ClF3N6S B2962873 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 338979-15-0

5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2962873
CAS No.: 338979-15-0
M. Wt: 454.9
InChI Key: CFAHJCVWJHKFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazole-3-thiol core substituted with a phenyl group at position 4 and a piperazine-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 3. Its structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, antigypoxic, and antiradical properties . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperazine linker improves solubility and bioavailability .

Properties

IUPAC Name

3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N6S/c20-15-10-13(19(21,22)23)11-24-17(15)28-8-6-27(7-9-28)12-16-25-26-18(30)29(16)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAHJCVWJHKFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NNC(=S)N2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities, and incorporates a trifluoromethyl group that enhances lipophilicity and biological activity. The molecular formula is C₁₅H₁₄ClF₃N₄S with a molecular weight of approximately 396.82 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, derivatives of triazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds with trifluoromethyl substitutions can enhance antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes .

Antitubercular Properties

A related study focused on the synthesis of new derivatives with potential anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects . Although specific data for the triazole-thiol compound was not available, its structural similarities suggest potential effectiveness in targeting tuberculosis.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity against human cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing safe anticancer therapies . The presence of the trifluoromethyl group often correlates with enhanced activity against cancer cells due to improved interactions with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of trifluoromethyl groups can disrupt microbial membranes or influence cell signaling pathways in cancer cells.
  • Targeting Specific Pathways : The compound may interact with specific proteins involved in cell cycle regulation or apoptosis, leading to enhanced anticancer effects.

Case Studies

StudyFindingsImplications
Antitubercular Activity Derivatives showed IC50 values between 1.35 - 2.18 μMPotential for developing new TB treatments
Cytotoxicity in Cancer Cells Selective toxicity observed in A549 lung adenocarcinoma cellsPromising candidate for anticancer drug development
Antimicrobial Efficacy Enhanced activity against various pathogens noted in related compoundsSuggests potential for broad-spectrum antimicrobial agents

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group of the triazole ring undergoes nucleophilic substitution reactions under basic conditions. For example:

Reaction Conditions Product Source
Alkylation with alkyl halidesLiH, DMF, 24 h, RTS-alkylated derivatives (e.g., with 2-chloro-N-phenylpropanamide)
Acylation with acid chloridesTriethylamine, DCM, 0°C → RTThioester derivatives (e.g., acetylated or benzoylated triazoles)
  • Key Insight : Alkylation reactions are facilitated by LiH in DMF, yielding stable S-alkylated products with retained bioactivity .

Oxidation of the Thiol Group

The triazole-thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)AcOH, 55–60°C, 4 hDisulfide (-S-S-) bridged dimersAntimicrobial agent precursors
KMnO₄Aqueous NaOH, RTSulfonic acid (-SO₃H) derivativesEnhanced solubility for drug design
  • Mechanism : Oxidation proceeds via radical intermediates, with H₂O₂ favoring disulfide formation, while stronger oxidants like KMnO₄ yield sulfonic acids .

Coupling Reactions via Piperazine Nitrogen

The piperazine nitrogen participates in coupling reactions, forming hybrid structures:

Reaction Partner Catalyst/Conditions Product Biological Relevance
Aryl halidesPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-piperazine hybridsAnticancer activity
Sulfonyl chloridesEt₃N, THF, RTSulfonamide-linked triazole derivativesCOX-2 inhibition
  • Example : Coupling with 3-bromobenzoic acid derivatives under Pd catalysis enhances π-π stacking interactions in hybrid molecules .

Cyclocondensation Reactions

The triazole-thiol scaffold undergoes cyclocondensation with carbonyl compounds:

Reactant Conditions Product Key Feature
Hydrazine hydratePropan-2-ol, 60°C, 6 hHydrazone derivativesAntioxidant properties
Aldehydes/KetonesHCl, refluxSchiff base-functionalized triazolesMetal chelation capacity
  • Notable Outcome : Hydrazone derivatives exhibit dual antioxidant and antimicrobial activity due to extended conjugation .

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution, primarily at the para position:

Reagent Conditions Product Impact on Bioactivity
HNO₃/H₂SO₄0°C, 2 hNitro-substituted phenyl derivativeIncreased metabolic stability
Br₂ (in CCl₄)RT, 1 hBrominated phenyl analogueEnhanced halogen bonding interactions
  • Structural Advantage : Bromination improves binding affinity to hydrophobic enzyme pockets .

Complexation with Metal Ions

The triazole-thiol group acts as a ligand for transition metals:

Metal Salt Conditions Complex Structure Application
CuCl₂MeOH, RT, 2 hCu(II)-triazole-thiolate complexCatalytic oxidation reactions
Fe(NO₃)₃H₂O/EtOH, refluxFe(III)-coordinated polymerMagnetic materials synthesis
  • Research Finding : Cu(II) complexes demonstrate superior catalytic activity in alkene epoxidation compared to free ligands .

Thiol-Disulfide Exchange

The thiol group participates in dynamic covalent chemistry:

Disulfide Partner Conditions Product Stability
GlutathionePBS buffer, pH 7.4, 37°CMixed disulfide adductpH-dependent reversibility
CystamineDMF, RT, 12 hSymmetrical disulfideEnhanced cellular uptake
  • Biological Implication : Disulfide exchange enables intracellular drug release in reducing environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound 4H-1,2,4-triazole-3-thiol - 4-Phenyl
- 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)
Kinase inhibition, Antigypoxic
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4H-1,2,4-triazole-3-thiol - 4-Phenyl
- 5-(5-Methylpyrazole)
Moderate antiradical activity
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 1,2,4-triazole-3-thiol - 4-(4-Chlorophenyl)
- 5-Pyrrole
Molecular docking similarity to drugs
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4H-1,2,4-triazole-3-thiol - 4-((4-Fluorobenzylidene)amino)
- 5-Pyridinyl
Unspecified biological activity
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone - 4-Chloro
- 5-Methylamino
- 3-Trifluoromethylphenyl
Kinase inhibition (hypothesized)

Key Findings from Comparative Studies

In contrast, pyrazole-substituted analogues (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) show weaker antiradical activity (IC₅₀ ~100–200 μM in DPPH assays) . Chlorophenyl-substituted triazoles (e.g., 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol) demonstrate drug-like ADME profiles in silico but lack experimental validation .

Piperazine-containing derivatives generally exhibit improved solubility in polar solvents compared to alkyl-substituted triazoles .

Synthetic Accessibility: The target compound’s synthesis involves multi-step reactions, including piperazine coupling under basic conditions (e.g., K₂CO₃/CH₃OH), similar to methods used for pyridazinone derivatives . Fluorophenyl-substituted triazoles (e.g., compound 8) require milder conditions but lower yields (~50–60%) compared to the target compound’s optimized protocols (~70–80%) .

Q & A

Q. What structural modifications enhance selectivity for fungal vs. human targets?

  • Replace the phenyl group with heterocycles (e.g., thiophene) to reduce off-target effects. Docking studies against human carbonic anhydrase isoforms (e.g., CA-II) guide modifications. Synthesize derivatives and test selectivity via kinase profiling panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.